2-Oxa-5-azaspiro[3.4]octane hemioxalate
Overview
Description
2-Oxa-5-azaspiro[34]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 It is a spiro compound, which means it contains a spiro-connected bicyclic system
Mechanism of Action
Target of Action
It is known that spiro forms of lactones and oxazines, which are structurally similar to this compound, find applications as leuco dyes . They frequently display chromism, reversibly interchanging between their colorless and colored forms .
Mode of Action
Based on its structural similarity to other spiro compounds, it may interact with its targets by undergoing a reversible transformation between colorless and colored forms . This property is often utilized in photochromic materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5-azaspiro[3.4]octane hemioxalate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Its potential to display chromism suggests it may induce visible changes in color under certain conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it decomposes in water, indicating that its stability and efficacy may be compromised in aqueous environments . Additionally, it is moisture sensitive, suggesting that humidity levels may also impact its stability .
Preparation Methods
The synthesis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes cyclization under basic conditions with p-toluenesulfonamide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Oxa-5-azaspiro[3.4]octane hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxa-5-azaspiro[3.4]octane hemioxalate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
2-Oxa-5-azaspiro[3.4]octane hemioxalate can be compared with other spiro compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound has a similar spiro structure but with a different ring size, leading to distinct chemical and biological properties.
5-Oxa-2-azaspiro[3.4]octane oxalate: Another closely related compound with similar applications in research and industry.
The uniqueness of 2-Oxa-5-azaspiro[3
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPRXKGNXUGYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.C1CC2(COC2)NC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380571-82-3 | |
Record name | 2-Oxa-5-azaspiro[3.4]octane, hemioxalate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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